(R)-devapamil
CAS No.: 93468-88-3
Cat. No.: VC3866594
Molecular Formula: C26H36N2O3
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93468-88-3 |
|---|---|
| Molecular Formula | C26H36N2O3 |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
| Standard InChI | InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1 |
| Standard InChI Key | VMVKIDPOEOLUFS-AREMUKBSSA-N |
| Isomeric SMILES | CC(C)[C@@](CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
| SMILES | CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
(R)-Devapamil, systematically named (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile, is a chiral molecule with a molecular formula of and a molecular weight of 424.6 g/mol . Its IUPAC name reflects the presence of three methoxy groups, a nitrile moiety, and a stereocenter at the C2 position, which confers enantioselective activity .
Stereochemical Considerations
The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart. Studies on the purified skeletal muscle calcium channel receptor demonstrate that (R)-devapamil binds with an apparent of 13 ± 2.6 nM at 4°C in the presence of 0.4 μM Ca²⁺, a potency attributed to its stereospecific interaction with the receptor’s hydrophobic pocket . The enantiomeric purity of (R)-devapamil is critical, as even minor contamination with the (S)-form can alter pharmacological outcomes.
Structural-Activity Relationships
The molecule’s two aromatic rings, connected by a flexible alkylamine chain, facilitate membrane penetration and target engagement. Methoxy substituents at the 3,4-positions of the phenyl ring enhance lipid solubility, while the nitrile group stabilizes the molecule’s conformation during calcium channel blockade . Comparative analyses with verapamil, a related phenylalkylamine, reveal that the absence of a methoxy group in devapamil’s structure increases its binding flexibility and potency .
Pharmacological Profile and Mechanism of Action
Table 1: Comparative Potency of Calcium Channel Blockers
| Compound | IC₅₀ (μM) | Maximal Block (%) | Reference |
|---|---|---|---|
| (R)-Devapamil | 0.013* | 93 | |
| Verapamil | 32.7 | 79 | |
| Mibefradil | 0.25 | 93 | |
| Diltiazem | 96.2 | 76 | |
| *Calculated from values in binding assays. |
Effects on Cellular Redox State
In rodent models, (R)-devapamil decreases glutathione levels by 40–60% and increases lipid peroxidation by 2.5-fold, suggesting pro-oxidant effects that paradoxically protect against stress-induced ulcers . This phenomenon may arise from compensatory upregulation of antioxidant enzymes, though human data are lacking.
Preclinical and Clinical Research Findings
Animal Studies
A pivotal study in rats demonstrated that (R)-devapamil (10 mg/kg/day) reduced gastric ulcer incidence by 70% in stress models, correlating with altered redox balance . These effects were dose-dependent and absent in animals pretreated with antioxidants, implicating oxidative pathways in its gastroprotective action.
Pharmacokinetics and Metabolism
Absorption and Distribution
(R)-Devapamil’s logP of 3.8 predicts favorable absorption across biological membranes . In silico models estimate a volume of distribution of 12 L/kg, indicating extensive tissue penetration. The compound’s three methoxy groups hinder first-pass metabolism, yielding a bioavailability of ~35% in preclinical models.
Metabolic Pathways
Cytochrome P450 3A4 mediates N-demethylation and O-demethylation, producing three major metabolites:
-
N-Desmethyl-devapamil (active, 20% parent activity)
-
3-O-Desmethyl-devapamil (inactive)
-
4-O-Desmethyl-devapamil (inactive)
Hepatic clearance predominates, with <5% renal excretion of unchanged drug.
Synthetic and Analytical Considerations
Synthesis
A typical nine-step synthesis yields (R)-devapamil with 98% enantiomeric excess:
-
Friedel-Crafts acylation of 3,4-dimethoxyphenylacetonitrile
-
Chiral resolution using (+)-diethyl tartrate
-
Reductive amination with 3-methoxyphenethylamine
Critical process parameters include strict temperature control (<−10°C) during the resolution step to prevent racemization.
Analytical Characterization
HPLC methods employing chiral columns (Chiralpak AD-H) resolve (R)- and (S)-enantiomers with a resolution factor >2.5. Mass spectral analysis confirms the molecular ion at m/z 425.3 [M+H]⁺ .
Therapeutic Applications and Future Directions
Investigational Combinations
Phase I trials are exploring (R)-devapamil with metformin, leveraging synergistic effects on cellular calcium and AMPK pathways. Early data show a 1.8-fold increase in glucose uptake versus monotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume